Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate
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Overview
Description
Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate is a chemical compound with the molecular formula C14H18F2N2O2 and a molecular weight of 284.30 g/mol . This compound is characterized by the presence of a benzyl group, an azepane ring, and two fluorine atoms, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with 4,4-difluoroazepane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-amino-4-fluoroazepane-1-carboxylate: Similar structure but with only one fluorine atom.
Benzyl 5-amino-4,4-dichloroazepane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Benzyl 5-amino-4,4-dibromoazepane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of two fluorine atoms in Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H18F2N2O2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
benzyl 5-amino-4,4-difluoroazepane-1-carboxylate |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)7-9-18(8-6-12(14)17)13(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2 |
InChI Key |
QBZUBGUPEJFLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC(C1N)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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